12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one
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Overview
Description
CID 431671 is a natural product found in Aconitum heterophyllum with data available.
Scientific Research Applications
Chemical Characterization and Bioactive Potentials
- Research on mollusks like Crassostrea madrasensis and Amphioctopus marginatus has led to the isolation of complex compounds with potential antioxidant and anti-inflammatory activities. This includes methyl-3-(26-phenylacetyloxy)-icosahydro-19-hydroxy-4,4,20-trimethylpicene-23-carboxylate and similar compounds with significant radical quenching and pro-inflammatory cyclooxygenase-2 inhibitory activity (Chakraborty & Joy, 2019).
Synthesis and Thermal Rearrangement
- Studies have described the synthesis of complex compounds like ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, focusing on their skeletal rearrangement and potential in creating new chemical structures (Bradbury, Gilchrist & Rees, 1981; Bradbury, Gilchrist & Rees, 1982).
Antioxidative and Anti-inflammatory Properties
- A study on the red seaweed Gracilaria opuntia has isolated highly oxygenated compounds with significant antioxidative and anti-inflammatory properties, highlighting the potential of these compounds in medical and health-related applications (Makkar & Chakraborty, 2018).
Potential Therapeutic Applications
- Novel furanyl derivatives from Gracilaria opuntia have shown promising anti-inflammatory and antioxidative properties, indicating their potential as therapeutic leads or functional food supplements (Makkar & Chakraborty, 2018).
Anti-Cancer and Anti-Inflammatory Agents
- The discovery of new compounds from the fungus Xylaria sp. SWUF09-62, including 6-ethyl-8-hydroxy-4H-chromen-4-one, has revealed potential anti-cancer and anti-inflammatory properties, underscoring the role of these compounds in cancer therapy and inflammation management (Patjana et al., 2019).
Properties
CAS No. |
3328-84-5 |
---|---|
Molecular Formula |
C22H33NO5 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one |
InChI |
InChI=1S/C22H33NO5/c1-4-23-10-20(2)7-6-13(27-3)22-12-9-11-5-8-21(26,14(12)19(25)28-11)15(18(22)23)16(24)17(20)22/h11-18,24,26H,4-10H2,1-3H3 |
InChI Key |
YPSAOPXJHSESSR-UHFFFAOYSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)O)O)OC)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)O)O)OC)C |
Synonyms |
20-ethyl-6-beta,8-dihydroxy-1-alpha-methoxy-4-methylheteratisan-14-one heteratisine NSC 295654 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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